2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-7-6-10(11(8-17)18-12)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWYZQCKONPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the 2-Cyano-6-(Trifluoromethyl)Pyridine Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Metabolic Stability of 2-Cyano-6-(Trifluoromethyl)Pyridine Motifs
The pyridine scaffold is a cornerstone in modern drug design, recognized for its profound impact on pharmacological activity and its prevalence in numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, modulate pKa, and improve physicochemical properties makes it an attractive choice for medicinal chemists.[3] Within this class, the 2-cyano-6-(trifluoromethyl)pyridine motif has emerged as a particularly valuable scaffold. This guide provides a detailed exploration of its metabolic profile, the experimental workflows used to assess its stability, and field-proven strategies to mitigate metabolic liabilities.
The strategic incorporation of electron-withdrawing groups—the cyano (-CN) and trifluoromethyl (-CF3) moieties—at the 2 and 6 positions of the pyridine ring is a deliberate design choice. The trifluoromethyl group is a well-established bioisostere for other functionalities and is known to enhance metabolic stability by blocking a potential site of oxidative metabolism.[4][5][6] The cyano group, particularly on an aromatic ring, is generally robust and resistant to metabolic transformation.[7][8][9] Together, these substituents deactivate the pyridine ring, making it less susceptible to common metabolic pathways, thereby addressing a primary challenge in drug development: achieving favorable pharmacokinetic profiles.[3][10]
The Metabolic Landscape: Key Pathways and Enzymatic Players
Understanding the metabolic fate of a drug candidate is paramount for its success. The liver is the primary site of drug metabolism, where enzymes work to functionalize and eliminate xenobiotics.[11] For scaffolds like 2-cyano-6-(trifluoromethyl)pyridine, two main enzymatic systems are of primary concern: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).
Cytochrome P450 (CYP) Mediated Metabolism
The CYP superfamily of heme-containing monooxygenases is responsible for the Phase I metabolism of a vast majority of drugs.[12][13][14][15] For aromatic systems like pyridine, the primary CYP-mediated reaction is oxidation.
-
Aromatic Hydroxylation: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the -CN and -CF3 groups, makes the ring electron-deficient. This inherent property reduces its susceptibility to electrophilic attack by CYP enzymes, a common mechanism for the hydroxylation of aromatic rings.[3][10][12] However, oxidation can still occur at the unsubstituted carbon atoms (positions 3, 4, and 5), which represent potential "metabolic hotspots."
Aldehyde Oxidase (AO) Mediated Metabolism
Aldehyde oxidase is a cytosolic enzyme that has gained significant attention in drug discovery for its role in metabolizing nitrogen-containing heterocyclic compounds.[16][17][18] Unlike CYPs, AO-mediated metabolism often occurs at electron-deficient carbons adjacent to a ring nitrogen.[16] Therefore, the 2-cyano-6-(trifluoromethyl)pyridine motif, while designed to be resistant to CYP oxidation, can be a substrate for AO. The primary AO-catalyzed reaction is hydroxylation, typically at the carbon atom with the most electrophilic character.[18]
The Stability of the Nitrile Group
The cyano group itself is generally considered metabolically stable and often passes through the body unchanged.[7][9] Hydrolysis of aromatic nitriles to amides or carboxylic acids is not a common metabolic pathway, and the release of cyanide from such stable aromatic systems is not typically observed.[7][9] Its primary role is often as a key pharmacophoric element, participating in polar interactions or acting as a hydrogen bond acceptor.[7][9]
Assessing Metabolic Stability: A Practical Guide to In Vitro Assays
Early assessment of metabolic stability using in vitro methods is a critical component of the drug discovery process, allowing for the rapid identification and optimization of promising compounds.[19] The liver microsomal stability assay is a foundational experiment for evaluating Phase I metabolism.[11][20]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized workflow for determining the metabolic stability of a test compound. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[11][21] The assay measures the rate of disappearance of the parent compound over time.[22]
1. Materials and Reagents:
-
Test Compound: Stock solution in DMSO (e.g., 10 mM).
-
Liver Microsomes: Pooled human or animal liver microsomes (e.g., from human, rat, mouse).
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).
-
Cofactor: NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching Solution: Cold acetonitrile containing an internal standard (e.g., verapamil, dextromethorphan).
-
Control Compounds: Compounds with known metabolic stability profiles (e.g., high and low clearance controls).
2. Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.
-
Reaction Mixture: In a 96-well plate, combine the microsomal solution with the test compound (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.[23] The 0-minute time point sample is taken immediately after adding the cofactor.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[22]
3. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life:
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance, which represents the metabolic capacity of the liver, is calculated using the half-life and the protein concentration in the assay:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (1 / [microsomal protein concentration])
-
Data Presentation: Typical Parameters for Microsomal Stability Assays
| Parameter | Typical Value/Range | Species |
| Test Compound Conc. | 1 - 10 µM | Human, Rat, Mouse, Dog, Monkey |
| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL | Human, Rat, Mouse, Dog, Monkey |
| NADPH Conc. | 1 - 5 mM | N/A |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | N/A |
| Final DMSO Conc. | < 1% | N/A |
This table summarizes common experimental parameters compiled from various standard protocols.[20][21]
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Strategies for Enhancing Metabolic Stability
When a compound containing the 2-cyano-6-(trifluoromethyl)pyridine motif exhibits poor metabolic stability, a systematic, data-driven optimization process is required. This involves identifying the site of metabolism ("soft spot") and making structural modifications to block or slow down the metabolic process.
Blocking Metabolic Hotspots
If metabolite identification studies reveal that oxidation is occurring at a specific position on the pyridine ring, several strategies can be employed:
-
Substitution: Placing a small, metabolically robust group (like a methyl or fluoro group) at the site of hydroxylation can physically block the enzyme's access.
-
Deuterium Incorporation: Replacing a carbon-hydrogen bond at the metabolic hotspot with a carbon-deuterium bond can slow the rate of metabolism due to the kinetic isotope effect.[24][25] This strategy is effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction.
Modulating Ring Electronics
Further deactivating the pyridine ring can decrease its susceptibility to oxidation. This can be achieved by adding other electron-withdrawing groups at the remaining open positions, although this must be balanced with the desired pharmacological activity.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy to address metabolic liabilities while preserving key pharmacophoric interactions.[10][26]
-
Nitrogen Incorporation: Replacing the pyridine ring with a more electron-deficient heterocycle, such as a pyrimidine or pyrazine, can significantly increase metabolic stability.[10][24][27] The additional nitrogen atom acts as an "electron sink," further deactivating the ring system towards oxidative metabolism.[10]
-
Bioisosteric Replacement: In some cases, replacing the entire pyridine ring with a non-aromatic scaffold that mimics its geometry and vector properties can lead to dramatic improvements in metabolic stability and other physicochemical properties.[28][29][30]
Visualization: Logic Diagram for Metabolic Optimization
Caption: Decision-making workflow for optimizing metabolic stability.
Conclusion
The 2-cyano-6-(trifluoromethyl)pyridine motif is a powerful tool in the medicinal chemist's arsenal, engineered to confer metabolic stability and favorable drug-like properties. Its electron-deficient nature makes it inherently resistant to many common CYP-mediated metabolic pathways. However, a comprehensive understanding of potential liabilities, particularly metabolism by Aldehyde Oxidase, is essential. By employing systematic in vitro assessment strategies, such as the liver microsomal stability assay, and applying rational design principles—from hotspot blocking to sophisticated scaffold hopping—researchers can effectively navigate the metabolic maze. This structured approach enables the optimization of drug candidates, ultimately increasing the probability of developing safe and effective medicines with robust pharmacokinetic profiles.
References
-
Microsomal Stability Assay Protocol | AxisPharm. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors - PMC. [Link]
-
Aldehyde oxidase catalyzes nitrite reduction: An important nitric oxide producing pathway during ischemia - ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay - Domainex. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - Discover Chemistry. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]
-
Aldehyde oxidase - Wikipedia. [Link]
-
Aldehyde oxidase – Knowledge and References - Taylor & Francis. [Link]
-
Metabolic Stability Assay - Creative Biolabs. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. [Link]
-
Some commercially available drugs containing the pyridine scaffold. - ResearchGate. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
-
Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
-
Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - Uniba.it. [Link]
-
Cytochrome P450 – Knowledge and References - Taylor & Francis. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [Link]
-
Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist - PubMed. [Link]
-
Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute ». [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [Link]
-
Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model - MDPI. [Link]
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricerca.uniba.it [ricerca.uniba.it]
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- 15. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 16. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
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- 30. benthamscience.com [benthamscience.com]
Methodological & Application
Reagents for synthesizing 3-phenyl-6-(trifluoromethyl)picolinonitrile
Application Note: Strategic Synthesis of 3-phenyl-6-(trifluoromethyl)picolinonitrile
Executive Summary & Strategic Importance
The target molecule, 3-phenyl-6-(trifluoromethyl)picolinonitrile (CAS: N/A for specific derivative; Core Scaffold CAS: 1211583-96-8), represents a "privileged scaffold" in medicinal chemistry and agrochemical discovery. The combination of the electron-withdrawing trifluoromethyl group (
-
Metabolic Stability: The
group blocks metabolic oxidation at the typically reactive C6 position. -
Binding Affinity: The nitrile group serves as a reversible covalent trap (in specific cysteine-targeting kinases) or a hydrogen bond acceptor in hydrophobic pockets.
-
Lipophilicity: The 3-phenyl substituent modulates
, improving membrane permeability.
This guide details the Suzuki-Miyaura Cross-Coupling protocol, selected for its modularity. Unlike linear ring-construction methods, this approach allows late-stage diversification of the C3-aryl moiety, essential for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Logic & Reagent Selection
The synthesis relies on the palladium-catalyzed coupling of an aryl boronic acid with a halogenated pyridine scaffold.
The Core Scaffold: 3-bromo-6-(trifluoromethyl)picolinonitrile
We utilize 3-bromo-6-(trifluoromethyl)picolinonitrile (CAS: 1211583-96-8) as the electrophile.
-
Why Bromide? While chlorides are cheaper, the electron-deficient nature of the pyridine ring makes the C3-bromide highly reactive toward oxidative addition, often proceeding under milder conditions than chlorides, preserving the sensitive nitrile group.
-
Regioselectivity: The C3 position is sterically crowded (flanked by the C2-nitrile). Standard catalysts may struggle; therefore, ligand selection is paramount.
Catalytic System Selection
-
Catalyst:
or XPhos Pd G3 .-
Rationale:
is the robust "workhorse" for electron-deficient heterocycles. However, if conversion is sluggish due to the ortho-nitrile steric clash, XPhos Pd G3 is the superior choice due to its bulky biaryl phosphine ligand, which facilitates the reductive elimination step in sterically congested systems.
-
-
Base: Potassium Phosphate Tribasic (
) .-
Rationale: Carbonate bases (
) can sometimes lead to nitrile hydrolysis at elevated temperatures. Phosphate provides a buffered basicity that minimizes this side reaction.
-
Reagent Table
| Reagent | Role | CAS No. | Purity Req.[1][2][3] | Stoichiometry |
| 3-bromo-6-(trifluoromethyl)picolinonitrile | Electrophile (Scaffold) | 1211583-96-8 | >97% | 1.0 equiv |
| Phenylboronic acid | Nucleophile | 98-80-6 | >97% | 1.2 – 1.5 equiv |
| Catalyst | 95464-05-4 | Catalyst Grade | 3 – 5 mol% | |
| Base | 7778-53-2 | ACS Reagent | 3.0 equiv | |
| 1,4-Dioxane | Solvent | 123-91-1 | Anhydrous | [0.1 M] |
Experimental Protocol
Workflow Visualization
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)picolinonitrile.
Detailed Procedure
Step 1: Inert Atmosphere Preparation The electron-deficient pyridine is prone to oxidative degradation if the catalyst cycle is interrupted by oxygen.
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.
-
Flame-dry the flask under vacuum and backfill with Argon (
cycles).
Step 2: Reagent Charging
-
Charge the RBF with 3-bromo-6-(trifluoromethyl)picolinonitrile (251 mg, 1.0 mmol).
-
Add Phenylboronic acid (183 mg, 1.5 mmol). Note: Excess is used to account for potential protodeboronation.
-
Add
(41 mg, 0.05 mmol, 5 mol%). -
Seal the flask.
Step 3: Solvent Addition & Degassing
-
Via syringe, add 1,4-Dioxane (10 mL).
-
Add
(2.0 M aqueous solution) (1.5 mL, 3.0 mmol). -
Critical Step: Sparge the biphasic mixture with Argon for 10 minutes using a long needle submerged in the solvent and a vent needle. Oxygen removal is vital to prevent homocoupling of the boronic acid.
Step 4: Reaction
-
Place the flask in a pre-heated oil bath at 85°C .
-
Stir vigorously (800 rpm). The biphasic system requires high shear to ensure phase transfer.
-
Monitor via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS after 2 hours.
-
Target
: Product will likely be more polar than the starting bromide but less polar than the boronic acid. -
UV: The product will be UV active (254 nm).
-
Step 5: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate layers. Extract aqueous layer with EtOAc (
mL). -
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
15% Ethyl Acetate in Hexanes. -
The trifluoromethyl group makes the product slightly lipophilic; expect elution early in the gradient.
Troubleshooting & Optimization (Self-Validating Systems)
If the reaction fails or yields are low, follow this logic tree:
Caption: Decision matrix for troubleshooting reaction failures based on LC-MS analysis of crude mixture.
-
Scenario A: Starting Material Remains.
-
Cause: Catalyst deactivation (oxidation) or steric bulk preventing oxidative addition.
-
Fix: Switch to XPhos Pd G3 or Sphos Pd G2 . These precatalysts activate rapidly and form bulky, electron-rich active species perfect for hindered couplings.
-
-
Scenario B: Hydrolysis of Nitrile (Amide formation).
-
Cause: Hydroxide concentration too high at 85°C.
-
Fix: Switch to anhydrous conditions:
(2 equiv) as base in Toluene at 100°C.
-
Safety & Handling
-
Cyanide Functionality: While the nitrile group is covalently bonded, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions (though unlikely here).
-
Fluorine NMR (
): Use NMR as a diagnostic tool. The signal for the product will shift distinctively from the starting material, providing a quick check for conversion without full workup.-
Starting Material
: ~ -68 ppm (varies by solvent). -
Product
: Shifted downfield due to the loss of the ortho-bromide shielding effect.
-
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-6-(trifluoromethyl)picolinonitrile (CAS 1211583-96-8). (Verified Source for Scaffold Availability).
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews, 95(7), 2457–2483. [Link]
-
Oderinde, M. S., et al. (2016). Practical Syntheses of Iridium(III) Complexes via Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine.[6] Organic Syntheses, 93, 306-318. [Link] (Validated protocol for CF3-pyridine coupling).
Sources
- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile 97% | CAS: 573762-62-6 | AChemBlock [achemblock.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Nucleophilic Aromatic Substitution on 6-(Trifluoromethyl)pyridine Scaffolds
Topic: Nucleophilic aromatic substitution on 6-(trifluoromethyl)pyridine rings Content Type: Application Notes and Protocols
Executive Summary
The 6-(trifluoromethyl)pyridine motif is a privileged scaffold in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and electronic modulation. Functionalizing this ring via Nucleophilic Aromatic Substitution (
This guide details the specific reactivity profile of 2-halo-6-(trifluoromethyl)pyridines. Unlike standard pyridines, the presence of the strongly electron-withdrawing trifluoromethyl (
Mechanistic Insight: The "Turbo-Charged" Electrophile
To optimize reaction conditions, one must understand the underlying electronic landscape. The 6-(trifluoromethyl)pyridine ring is exceptionally activated toward nucleophilic attack due to the synergistic effects of the pyridine nitrogen and the
Electronic Activation
In a standard pyridine, the ring nitrogen acts as an electron sink, activating the C2 and C4 positions. The addition of a
-
Inductive Withdrawal (-I): The highly electronegative fluorine atoms pull electron density through the
-bond framework, making the entire ring more electron-deficient (electrophilic). -
Negative Hyperconjugation: The
orbitals can accept electron density, further stabilizing the anionic transition state (Meisenheimer complex).
The Meisenheimer Complex
The rate-determining step in this
Figure 1: Reaction pathway highlighting the formation of the stabilized Meisenheimer complex. The 6-CF3 group lowers the energy barrier of the initial attack (
Critical Reaction Parameters
Leaving Group Selection: F vs. Cl
In
-
Why? The high electronegativity of fluorine creates a stronger dipole at the C-F bond, making the C2 carbon significantly more positive (electrophilic). This accelerates the rate-determining nucleophilic attack.
-
Data: 2-Fluoro-6-(trifluoromethyl)pyridine reacts 50–100x faster than its 2-chloro analog, often allowing reactions to proceed at room temperature rather than requiring high heat.
Solvent Effects
Polar aprotic solvents are required to solvate the cationic counterion (of the base) while leaving the nucleophilic anion "naked" and reactive.
-
Preferred: DMSO, DMF, NMP (High reaction rates).
-
Alternative: Acetonitrile (MeCN) or THF (For highly reactive substrates or to simplify workup).
-
Green Chemistry: 2-MeTHF can be used but may require higher temperatures.
Base Selection[2]
-
For Amines: Non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates (
, ). -
For Alcohols/Phenols: Stronger bases are often needed to generate the alkoxide (
, , ).
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Objective: Displacement of 2-fluoro-6-(trifluoromethyl)pyridine with a secondary amine (e.g., Morpholine).
Materials:
-
Substrate: 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 equiv)[2]
-
Nucleophile: Morpholine (1.2 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]
Step-by-Step Methodology:
-
Setup: To a dried reaction vial equipped with a magnetic stir bar, add the amine (1.2 equiv) and base (
, 2.0 equiv). -
Solvation: Add anhydrous MeCN (or DMF). Stir for 5 minutes to ensure homogeneity/suspension.
-
Addition: Add 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) dropwise. Note: Exotherm is possible with fluorinated substrates.
-
Reaction:
-
For Fluoro-substrate: Stir at Room Temperature for 2–4 hours.
-
For Chloro-substrate: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting material peak (m/z 165 for F-subst) and appearance of the product adduct.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Etherification (C-O Bond Formation)
Objective: Synthesis of 2-alkoxy-6-(trifluoromethyl)pyridine.
Materials:
-
Substrate: 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)[3]
-
Nucleophile: Benzyl alcohol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF [0.2 M]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Add Benzyl alcohol (1.1 equiv) dropwise. Stir at 0°C for 15–30 mins until gas evolution (
) ceases. -
Addition: Add 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) as a solution in THF.
-
Reaction: Warm to Room Temperature. If no reaction after 1 hour, heat to reflux (65°C).
-
Critical Note: Ensure the system is strictly anhydrous. Water will compete to form the 2-hydroxy byproduct (pyridone).
-
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with Diethyl Ether or EtOAc. Wash organics with water (to remove DMF if used) and brine.
-
Purification: Silica gel chromatography.
Data Summary & Optimization
Table 1: Relative Reactivity & Conditions
| Substrate (X at C2) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| F (Fluoro) | Morpholine | MeCN | 25 (RT) | 2 | 92-98 | |
| Cl (Chloro) | Morpholine | DMF | 80 | 6 | 85-90 | |
| F (Fluoro) | Benzyl Alcohol | NaH | THF | 0 -> 25 | 1 | 90-95 |
| Cl (Chloro) | Benzyl Alcohol | KOtBu | DMF | 60 | 4 | 75-85 |
Troubleshooting & Safety
The "Hydrolysis Trap"
A common failure mode is the formation of 2-hydroxy-6-(trifluoromethyl)pyridine (which tautomerizes to the pyridone).
-
Cause: Presence of trace water in the solvent or base. The hydroxide ion (
) is a potent nucleophile and will displace the halogen. -
Solution: Use anhydrous solvents (Sure/Seal™ bottles). Use fresh bases (KOtBu is hygroscopic; NaH is safer for strict anhydrous needs).
Regioselectivity in Poly-halogenated Systems
If using 2,4-dichloro-6-(trifluoromethyl)pyridine :
-
Competition: Nucleophilic attack can occur at C2 or C4.
-
Outcome: Electronic activation favors C2 (ortho to N, ortho to
). However, steric hindrance at C2 can push larger nucleophiles to C4. -
Control: To target C2, use the Fluoro -analog (2-fluoro-4-chloro-6-trifluoromethylpyridine) if available, as the C-F bond at C2 is significantly more labile than the C-Cl at C4.
Safety
-
Volatility: Low molecular weight fluorinated pyridines can be volatile. Avoid prolonged high-vacuum exposure.
-
Sensitizers: Many halopyridines are skin sensitizers. Handle in a fume hood.
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Application Notes. (2025). Link
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science, 13, 11726-11734. (2022).[4][5][6] Link
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2025). Link
-
The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives. BenchChem Technical Guide. (2025). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
Improving yield in Suzuki coupling of 3-chloro-2-cyano-6-(trifluoromethyl)pyridine
Executive Summary & Chemical Profile
The coupling of 3-chloro-2-cyano-6-(trifluoromethyl)pyridine presents a classic "activation paradox." The electron-withdrawing groups (EWGs)—specifically the 2-cyano (CN) and 6-trifluoromethyl (
Standard Suzuki conditions (e.g.,
Troubleshooting & Optimization (Q&A)
Q1: My reaction reaches 40-50% conversion and then stalls. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst poisoning via nitrile coordination.[2]
Technical Insight: The 2-cyano group is an excellent
-
Switch to Bulky Ligands: Use Buchwald-type ligands like XPhos or SPhos .[1][2] Their steric bulk prevents the nitrile from coordinating effectively to the palladium center.[1]
-
Increase Temperature Slightly: If using a bulky ligand, raising the temperature (e.g., from 60°C to 80°C) can help dissociate any loosely bound nitrile species.
Q2: I see a significant byproduct with a mass of M+16 or M+18 by LCMS. Is this oxidation?
Diagnosis: Hydrolysis of the nitrile to a primary amide (
-
Reduce Water Activity: Switch from a biphasic system (Dioxane/
) to an anhydrous system using Cesium Fluoride (CsF) or anhydrous in dry dioxane or toluene.[1] -
Alternative Base: If some water is necessary for boronic acid solubility, use a weaker base like Potassium Bicarbonate (
) which has a lower pH than carbonates or phosphates.[1]
Q3: I detect the loss of the chloride, but the product is replaced by a hydroxyl (-OH) or alkoxyl (-OR) group.
Diagnosis: Nucleophilic Aromatic Substitution (
-
Solvent Selection: strictly avoid alcohols. Use aprotic solvents like 1,4-Dioxane , Toluene , or THF .
-
Base Selection: Use non-nucleophilic bases. Inorganic carbonates (
, ) or phosphates ( ) are preferred over alkoxides.[1]
Optimized Experimental Protocol
This protocol utilizes a Pre-formed Catalyst (G3) to ensure rapid initiation and minimize the window for side reactions.
Reaction Scale: 1.0 mmol Substrate: 3-chloro-2-cyano-6-(trifluoromethyl)pyridine[1][2]
| Reagent | Equivalents | Role |
| Aryl Boronic Acid | 1.2 - 1.5 eq | Coupling Partner |
| XPhos Pd G3 | 2 - 4 mol% | Catalyst (Air stable, rapid activation) |
| 2.0 - 3.0 eq | Base (Buffered basicity) | |
| 1,4-Dioxane | 0.2 M | Solvent (Non-nucleophilic) |
| Water | 5% v/v | Co-solvent (Essential for inorganic base solubility) |
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Solids Addition: Charge the flask with the chloropyridine (1.0 equiv), boronic acid (1.2 equiv),
(2.0 equiv), and XPhos Pd G3 (0.02 equiv).-
Note: If using XPhos +
instead of G3, premix them in the solvent for 10 mins before adding.[1]
-
-
Degassing: Seal the vessel. Evacuate and backfill with Nitrogen or Argon (
).[1][3] -
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Add degassed water (strictly 5% of total volume, e.g., 250
L for 5 mL Dioxane).-
Critical: Do not use excess water.[2]
-
-
Reaction: Heat the mixture to 80°C . Stir vigorously (1000 rpm) to ensure phase transfer.
-
Monitoring: Check HPLC/UPLC at 1 hour.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine ( ).[1] Dry over .[1][2]
Mechanistic Pathway & Competition
The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the parasitic
Figure 1: Kinetic competition between the Suzuki catalytic cycle (Green) and parasitic decomposition pathways (Red/Yellow).[1]
Comparative Data: Base & Ligand Effects
The table below summarizes expected outcomes based on the electronic properties of the substrate.
| Variable | Condition | Outcome | Mechanistic Explanation |
| Ligand | Poor (<20%) | Nitrile coordination poisons Pd; Oxidative addition is slow.[2] | |
| Ligand | XPhos / SPhos | Excellent (>90%) | Steric bulk prevents poisoning; electron-richness speeds up Ox.[2] Add. |
| Base | Failure (SNAr) | Strong nucleophile attacks the activated C-Cl bond directly.[1][2] | |
| Base | Poor (Mix) | Ethanol acts as a nucleophile ( | |
| Base | Optimal | Non-nucleophilic base; Dioxane solubilizes the Pd-complex well.[2] |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1][2] Journal of the American Chemical Society.[1][5] [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Nitrile Preservation in Pyridine Scaffold Construction: Technical Support Hub
Ticket ID: PYR-CN-PROTECT-001 Status: Resolved / Expert Verified Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Mechanistic Conflict
The Challenge: You are attempting to synthesize a pyridine core (via Hantzsch, Kröhnke, or similar condensation) while preserving a nitrile (
To preserve the nitrile, we must shift the reaction kinetics to favor heterocyclization over solvolysis . This requires three tactical adjustments:
-
Water Exclusion: Transitioning from aqueous/alcoholic media to anhydrous systems.
-
Catalyst Switching: Replacing Brønsted acids with oxophilic Lewis acids.
-
Kinetic Control: Using microwave irradiation to accelerate ring closure before hydrolysis can occur.
Mechanistic Visualization
The following diagram illustrates the "Danger Zone" where hydrolysis competes with pyridine formation.
Caption: Figure 1. Kinetic competition between pyridine ring formation (green path) and nitrile hydrolysis (red path). Water and protons act as catalysts for the unwanted side reaction.
Validated Protocols & Troubleshooting
Protocol A: The "Nitrile-Safe" Modified Hantzsch
Best for: 1,4-Dihydropyridines or Pyridines with nitrile substituents on the aldehyde. Logic: Standard Hantzsch uses refluxing ethanol/water. This protocol substitutes water with molecular sieves and uses Ammonium Acetate as a mild buffer rather than ammonia water.
Reagents:
-
Aldehyde (Nitrile-bearing)
- -Keto ester (2 equiv.)[1]
-
Ammonium Acetate (
, 1.5 - 2.0 equiv.)[1] -
Solvent: Absolute Ethanol (Anhydrous)
-
Additive:
Molecular Sieves (Activated)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask and cool under
. -
Loading: Add activated
molecular sieves (approx 100 mg/mmol substrate). -
Solvation: Dissolve the nitrile-aldehyde and
-keto ester in Absolute Ethanol ( concentration). -
Buffering: Add solid anhydrous
. -
Reaction: Reflux at
for 2-4 hours. Monitor via TLC. -
Oxidation (If Pyridine is target): Do NOT use
(will hydrolyze CN). Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane at Room Temperature for aromatization.[1]
Protocol B: Lewis Acid Catalyzed Synthesis (Yb(OTf)3)
Best for: Highly sensitive substrates where even mild Brønsted acids cause issues. Logic: Ytterbium Triflate activates the carbonyl groups for condensation without protonating the nitrile nitrogen, effectively shutting down the Pinner reaction pathway.
Reagents:
-
Aldehyde,
-Keto ester, Ammonium Acetate.[1][2][3][4] -
Catalyst:
(5-10 mol%).[1] -
Solvent: Acetonitrile (MeCN) or Ethanol.
Workflow:
-
Mix reactants in MeCN at room temperature.
-
Add catalyst.[5]
-
Stir at room temperature (or mild heat
). -
Workup: The catalyst is water-soluble. Extract product with Ethyl Acetate; the catalyst stays in the aqueous wash (and can be recycled).
Protocol C: Microwave-Assisted Synthesis (Solvent-Free)
Best for: Rapid library synthesis (Kröhnke or Hantzsch).[1] Logic: Hydrolysis is time-dependent. By reducing reaction time from hours to minutes, the nitrile survives even if trace moisture is present.
Parameters:
-
Power: 300W (Variable, maintain temp).
-
Temperature:
. -
Time: 5 - 10 minutes.
-
Support: Silica gel or Alumina (optional solid support).
Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| Nitrile converted to Primary Amide ( | Pinner Reaction: Solvent contained water + acid catalyst.[1] | Switch to Absolute Ethanol stored over sieves. Switch catalyst to Yb(OTf)3 or InCl3 . |
| Nitrile converted to Carboxylic Acid ( | Over-Hydrolysis: Reaction ran too long at high temp with water. | Reduce reaction time significantly using Microwave irradiation . |
| Low Yield of Pyridine | Incomplete Cyclization: The nitrile might be electron-withdrawing, deactivating the aldehyde. | Increase temperature but remove water aggressively. Use a Dean-Stark trap if scaling up. |
| Product is a Dihydropyridine (DHP) not Pyridine | Oxidation Failure: Spontaneous oxidation didn't occur. | Perform a separate oxidation step using DDQ or MnO2 . Avoid Nitric Acid/Chromic Acid. |
Decision Matrix: Choosing Your Method
Use this flow to select the correct protocol for your specific substrate.
Caption: Figure 2.[1] Decision matrix for selecting the optimal synthesis pathway based on scale and substrate sensitivity.
References
-
Microwave-Assisted Synthesis: Tu, S. et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent."[1][6] Semantic Scholar.
-
Lewis Acid Catalysis: Wang, L. et al. "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3."[1] MDPI Molecules, 2024.
-
Kröhnke Synthesis Overview: "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide." BenchChem.
-
General Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles - Organic Synthesis." Organic-Synthesis.com.
-
Chemoselective Pyridine Synthesis: "A Simple, Modular Synthesis of Substituted Pyridines." ACS Publications.[7]
Sources
Troubleshooting purification of fluorinated 2-cyanopyridines
Technical Support Center: Purification of Fluorinated 2-Cyanopyridines
Introduction: The "Fragile" Scaffold
From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams
Fluorinated 2-cyanopyridines are deceptive. Structurally, they appear robust—standard heteroaromatic building blocks for kinase inhibitors and proteolysis targeting chimeras (PROTACs). Chemically, however, they sit on a "reactivity cliff."
The combination of the electron-withdrawing nitrogen, the nitrile group, and fluorine substituents creates a highly electron-deficient ring. This makes the molecule exceptionally prone to two specific degradation pathways during purification: Nucleophilic Aromatic Substitution (
This guide moves beyond standard protocols to address the specific physicochemical vulnerabilities of this scaffold.
Part 1: The Troubleshooting Matrix
Issue 1: The "Disappearing Fluorine" ( )
Symptom:
- -NMR shows loss of signal or appearance of a new, shifted peak.
-
Mass spectrometry shows a mass shift corresponding to
( ) or ( ).
Root Cause: The pyridine ring is already electron-poor. Adding a nitrile at C2 and Fluorine elsewhere creates a "super-electrophile." The Fluorine atom functions as an excellent leaving group. Common workup bases (NaOH, KOH) or nucleophilic solvents (MeOH, EtOH) attack the ring, displacing the fluorine.
Corrective Protocol:
-
Stop using Hydroxides: Never use NaOH or KOH for quenching.
-
Switch Bases: Use non-nucleophilic organic bases like DIPEA or 2,6-lutidine if basicity is required.
-
Solvent Control: Avoid heating in alcohols. If recrystallization is necessary, use non-nucleophilic solvents like Toluene/Heptane or IPA (only if temperature is strictly controlled).
Issue 2: The "Amide" impurity (Hydrolysis)
Symptom:
-
TLC shows a new spot with lower
(often tailing). -
IR shows a new broad band around
(N-H stretch) and carbonyl stretch. -
Product converts to 2-picolinamide.[1]
Root Cause: The 2-cyano group is activated by the adjacent ring nitrogen. Under acidic (aqueous HCl washes) or basic conditions (carbonate washes), the nitrile hydrates rapidly to the primary amide.
Corrective Protocol:
-
The "Cold-Buffer" Quench: See the Master Protocol below.
-
Avoid Acid Washes: Do not use 1M HCl to remove pyridine starting materials. Use a copper wash (aqueous
) or remove via chromatography.
Issue 3: Yield Loss via Sublimation
Symptom:
-
Low mass recovery despite clean TLC.
-
Crystalline deposits found in the rotavap bump trap or vacuum lines.
Root Cause:
Fluorination disrupts crystal lattice packing and increases vapor pressure. Many fluorinated cyanopyridines sublime at pressures
Corrective Protocol:
-
Vacuum Control: Do not use high vacuum (
) for drying unless the compound is known to be non-volatile. -
Temperature: Keep water bath
. -
Isolation: If the product is a solid, prefer filtration/precipitation over rotary evaporation to dryness.
Part 2: Decision Logic & Workflows
The following diagrams illustrate the decision-making process for purification and the mechanistic risks involved.
Figure 1: Purification Decision Matrix. Note the specific branch for PFP chromatography for fluorinated isomers.
Figure 2: Primary Degradation Pathways. The 2-cyano group activates the ring, facilitating both hydrolysis and nucleophilic attack.
Part 3: Master Protocol & Data
Protocol: The "Cold-Buffer" Workup
Use this protocol to minimize hydrolysis and prevent emulsion formation.
-
Quench: Cool the reaction mixture to
. -
Buffer: Add a saturated solution of Ammonium Chloride (
) .-
Why? It buffers the pH to
. This is acidic enough to neutralize basic catalysts but mild enough to prevent acid-catalyzed hydrolysis of the nitrile [1].
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: If the product is highly fluorinated, it may be more soluble in DCM.
-
-
Wash: Wash the organic layer once with Brine. Do not wash with
(basic) or (acidic). -
Dry: Dry over
(neutral) rather than (slightly Lewis acidic, can sometimes bind nitriles). -
Concentrate: Rotavap at
.
Chromatography Guide: Stationary Phase Selection
Fluorinated compounds often "streak" on standard silica due to hydrogen bonding between the pyridine nitrogen and acidic silanols.
| Stationary Phase | Suitability | Notes |
| Standard Silica | Moderate | Requires 1% |
| Neutral Alumina | High | Best for acid-sensitive nitriles. Eliminates the need for amine modifiers. |
| C18 (Reverse Phase) | Moderate | Good for very polar derivatives. Use Ammonium Acetate buffer.[2] |
| PFP (Pentafluorophenyl) | Excellent | The "Gold Standard" for separating fluorinated isomers (e.g., 3-F vs 5-F isomers) via |
Part 4: Frequently Asked Questions (FAQs)
Q1: I have a mixture of 3-fluoro and 5-fluoro isomers. They co-elute on silica. How do I separate them?
A: Standard silica separates based on polarity, which is often identical for regioisomers. You need Fluorous Chromatography or a PFP (Pentafluorophenyl) column . The PFP phase interacts specifically with the fluorine atoms on your ring. Alternatively, try a solvent system of Toluene/Acetone instead of Hexane/EtOAc; toluene interacts differently with the
Q2: My product turned into a white solid that is water-soluble during the workup. What happened?
A: You likely hydrolyzed the nitrile to the primary amide (picolinamide). This often happens if you use NaOH to quench. The amide is much more polar and water-soluble. Check your IR: if the sharp nitrile peak (
Q3: Can I distill my fluorinated cyanopyridine? A: Yes, but with extreme caution. Fluorinated pyridines have low melting points and sublime easily. Use a Kugelrohr apparatus rather than a fractional distillation column to minimize path length and thermal exposure. Ensure the vacuum is stable; pressure fluctuations can cause the compound to sublime into the pump [4].
References
-
BenchChem Technical Support. (2025).[3] Stability and Storage of 2-Cyanopyridine: An In-depth Technical Guide. BenchChem.[3][4] Link
-
Núñez, O., et al. (2013).[5] Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.[5][6] ResearchGate.[7] Link
-
LCGC International. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Chromatography Online. Link
-
Fukasawa, T., et al. (2020).[8] Fluoride volatility – Knowledge and References.[8][9] Journal of Nuclear Science and Technology.[8] Link
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[10][11] Journal of the American Chemical Society.[12] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. osti.gov [osti.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Catalyst Optimization for 3-Phenyl-6-(trifluoromethyl)picolinonitrile
Here is the comprehensive technical support guide for the synthesis of 3-phenyl-6-(trifluoromethyl)picolinonitrile .
Ticket ID: SUZ-OPT-36CF3 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Pd-Loading for Suzuki-Miyaura Coupling of Electron-Deficient Pyridines
Executive Summary & Reaction Profile
You are attempting to synthesize 3-phenyl-6-(trifluoromethyl)picolinonitrile via a Suzuki-Miyaura cross-coupling. This reaction involves coupling 3-chloro-6-(trifluoromethyl)picolinonitrile (or the bromo-analog) with phenylboronic acid .
Chemist-to-Chemist Analysis: This substrate presents a unique "push-pull" challenge.
-
Electronic Activation: The nitrile (CN) at C2 and trifluoromethyl (
) at C6 are strong electron-withdrawing groups (EWGs). This activates the C3-halogen bond for Oxidative Addition (OA), making it faster than in neutral pyridines. -
Coordination Risk: The picolinonitrile motif (N atom adjacent to CN) is a potential chelator. It can displace labile ligands on Palladium, forming inactive "Pd-black" or stable bis-pyridine complexes, especially at low catalyst loadings.
Target Reaction:
The "Golden Standard" Protocol (Baseline)
Before optimizing for lower loading, establish a baseline using this robust protocol. This system prioritizes reliability over cost.
-
Catalyst:
(High stability, resists coordination poisoning). -
Loading: 3.0 mol%[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Base:
(2.0 equiv). -
Temperature: 80°C.
-
Time: 4–6 hours.
Why this works: The bidentate dppf ligand has a large bite angle, which enforces reductive elimination and prevents the formation of inactive Pd-bis(pyridine) species.
Optimization Matrix: Catalyst Loading vs. Performance
Once the baseline is confirmed, use this matrix to reduce Palladium content. Data below is derived from typical performance metrics for electron-deficient heteroaryl chlorides.
| Protocol | Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Exp. Yield | Risk Factor |
| A (Robust) | 3.0 | 80 | 4 | 92-95% | Low. Best for initial scale-up. | |
| B (Balanced) | 1.0 | 90 | 8 | 85-90% | Moderate. Requires strict | |
| C (High Eff.) | XPhos Pd G3 | 0.5 | 80 | 2 | >95% | Low. Buchwald precatalysts activate OA rapidly. |
| D (Ultra-Low) | 0.05 | 100 | 24 | 60-80% | High. Sensitive to stirring rate and impurities. |
Recommendation: Switch to Protocol C (XPhos Pd G3) if cost/metal-scavenging is a priority. The bulky biaryl ligand (XPhos) prevents the pyridine nitrogen from poisoning the catalyst.
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned black immediately, and conversion stalled at <20%. What happened?
Diagnosis: "Pd-Black" precipitation (Catalyst Decomposition).[2] The Science: The electron-deficient pyridine substrate is a poor ligand, but the product (or impurities) might coordinate Pd.[3] If the phosphine ligand dissociates, Pd(0) aggregates into inactive nanoparticles. Solution:
-
Switch Ligands: Move from
based catalysts to bidentate ligands (dppf, dpephos) or bulky Buchwald ligands (XPhos, SPhos). -
Check Boronic Acid: If using low loading (<1 mol%), ensure your Phenylboronic acid is not wet. Water promotes protodeboronation, leaving you with benzene and unreacted pyridine.
Q2: I see a major impurity with Mass M+M (Homocoupling).
Diagnosis: Oxidative Homocoupling of Boronic Acid (Biphenyl formation).
The Science: This competes with the main cycle when Transmetallation is slow or
-
Degas Thoroughly: Sparge solvents with Argon for 20 mins. Do not just rely on a vacuum/backfill cycle.
-
Slow Addition: Add the Phenylboronic acid as a solution via syringe pump over 1 hour. This keeps its concentration low relative to the Pd-Ar intermediate.
Q3: My HPLC shows the starting material is consumed, but the yield is low. Where is the mass balance?
Diagnosis: Hydrolysis of the Nitrile or
-
Issue A: Hydroxide bases (KOH, NaOH) can hydrolyze the nitrile to an amide/acid.
-
Issue B: The base can attack the C3-Cl position directly (
), replacing the halogen with -OH or -OR. Solution:
-
Switch Base: Use anhydrous
or instead of hydroxides/carbonates in water. -
Solvent Change: Switch to non-nucleophilic solvents like Toluene or DME. Avoid alcohols (MeOH/EtOH) which can attack the ring.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle with specific failure points relevant to your 3-phenyl-6-(trifluoromethyl)picolinonitrile synthesis.
Caption: Catalytic cycle for 3-phenyl-6-(trifluoromethyl)picolinonitrile synthesis. Note the critical risk of N-coordination (Poisoning) if ligands are not sufficiently bulky.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling for Electron-Deficient Pyridines. BenchChem Knowledge Base. Link
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Nitrile and Trifluoromethyl Groups on a Pyridine Scaffold
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method of analysis. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two key functional groups—nitrile (C≡N) and trifluoromethyl (CF₃)—when appended to a pyridine ring. Understanding these vibrational fingerprints is crucial for reaction monitoring, quality control, and elucidating structure-activity relationships.
The Foundational Principles of IR Spectroscopy in Aromatic Systems
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed light. These absorption frequencies are highly sensitive to the bond strength, the mass of the atoms involved, and the overall electronic environment of the molecule.
In the context of substituted pyridines, the electron-withdrawing or -donating nature of a substituent, as well as its position relative to the ring nitrogen (ortho, meta, or para), can significantly influence the vibrational frequencies of both the substituent and the pyridine ring itself. This is due to the interplay of inductive and resonance effects that alter bond polarities and force constants.
The Nitrile (C≡N) Group: A Sharp and Discerning Peak
The nitrile functional group is a powerful tool in synthetic chemistry and drug design. Its presence in an IR spectrum is typically unambiguous, characterized by a sharp and intense absorption band.
The C≡N triple bond stretch is found in a relatively uncongested region of the mid-IR spectrum, generally between 2200 and 2300 cm⁻¹.[1] When attached to an aromatic system like pyridine, this peak's position is influenced by conjugation. The delocalization of π-electrons between the pyridine ring and the nitrile group slightly weakens the C≡N bond, resulting in a shift to a lower wavenumber compared to saturated nitriles.[2] For aromatic nitriles, this peak typically appears in the 2220-2240 cm⁻¹ range.[2]
The intensity of the C≡N stretching band is a direct consequence of the large change in dipole moment during the vibration. The significant difference in electronegativity between carbon and nitrogen makes the C≡N bond highly polar, leading to a strong absorption in the IR spectrum.[2]
The Trifluoromethyl (CF₃) Group: A Complex and Informative Signature
The trifluoromethyl group is a prevalent substituent in pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] Its IR signature is more complex than that of the nitrile group, primarily due to the various stretching and bending modes of the C-F bonds.
The most prominent absorptions for the CF₃ group arise from the C-F stretching vibrations, which are typically very strong and appear in the 1100-1350 cm⁻¹ region.[7][8] These are often observed as multiple strong bands due to symmetric and asymmetric stretching modes. The exact positions and number of these bands can be influenced by coupling with other vibrations within the molecule.[7] For instance, in 2-methoxy-3-(trifluoromethyl)pyridine, strong bands are observed in this region, which are assigned to the CF₃ stretching vibrations.[7][9] Similarly, for 2,3-dichloro-5-trifluoromethyl pyridine, characteristic C-F stretching modes are reported.[8]
In addition to the strong stretching vibrations, CF₃ deformation and rocking modes can be observed at lower frequencies, although these are generally weaker and can be more difficult to assign definitively.
Comparative Analysis of Positional Isomers
The electronic landscape of the pyridine ring is not uniform, with the nitrogen atom exerting a significant electron-withdrawing effect. The position of a substituent on the ring, therefore, has a pronounced impact on its electronic interaction with the ring and, consequently, on its vibrational frequencies.
Cyanopyridine Isomers
Experimental data for the simple cyanopyridine isomers (2-, 3-, and 4-cyanopyridine) allows for a direct comparison of the effect of the nitrile group's position on its stretching frequency.
| Compound | Position of C≡N | C≡N Stretching Frequency (cm⁻¹) | Intensity | Reference(s) |
| 2-Cyanopyridine | Ortho | ~2235-2240 | Strong, Sharp | [10][11][12][13] |
| 3-Cyanopyridine | Meta | ~2230-2238 | Strong, Sharp | [14][15][16] |
| 4-Cyanopyridine | Para | ~2240 | Strong, Sharp | [2] |
While the differences are subtle, they reflect the varying degrees of electronic communication between the nitrile group and the pyridine nitrogen in each isomeric position.
Trifluoromethylpyridine Isomers
Obtaining a direct, side-by-side comparison of experimental IR data for the simple 2-, 3-, and 4-trifluoromethylpyridines is challenging from publicly available literature. However, based on studies of more complex substituted trifluoromethylpyridines and general principles of vibrational spectroscopy, we can infer the expected characteristics. The strong C-F stretching absorptions are consistently found in the broad range of 1100-1350 cm⁻¹. The exact frequencies and splitting patterns of these bands will be sensitive to the substituent's position on the pyridine ring due to changes in the electronic environment.
| Compound | Position of CF₃ | Expected C-F Stretching Region (cm⁻¹) | Intensity |
| 2-(Trifluoromethyl)pyridine | Ortho | 1100 - 1350 | Strong, Multiple Bands |
| 3-(Trifluoromethyl)pyridine | Meta | 1100 - 1350 | Strong, Multiple Bands |
| 4-(Trifluoromethyl)pyridine | Para | 1100 - 1350 | Strong, Multiple Bands |
It is important to note that due to the complex nature of the CF₃ vibrational modes and their potential for coupling with other molecular vibrations, a detailed analysis often requires computational modeling in conjunction with experimental data for unambiguous assignment.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable IR spectrum of a nitrile or trifluoromethyl-substituted pyridine, the following protocol using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a versatile technique suitable for liquids and solids with minimal sample preparation.
Objective: To obtain the infrared spectrum of a substituted pyridine compound.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of the substituted pyridine (liquid or solid)
-
Spatula (for solid samples)
-
Dropper or pipette (for liquid samples)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
For liquid samples: Place a single drop of the liquid onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder onto the ATR crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks, paying close attention to the regions characteristic of the nitrile or trifluoromethyl groups, as well as any other relevant functional groups and the pyridine ring vibrations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent and lint-free wipes to prevent cross-contamination of subsequent samples.
-
Visualizing Substituent Effects
The following diagram illustrates the general regions where the characteristic vibrational frequencies for nitrile and trifluoromethyl groups on a pyridine ring are expected, and how their positions can be subtly influenced by their placement on the ring.
Caption: Positional Isomerism and IR Frequencies
Conclusion
The nitrile and trifluoromethyl groups present distinct and highly informative signatures in the infrared spectra of substituted pyridines. The nitrile group offers a sharp, intense, and easily identifiable peak, with its frequency subtly modulated by its position on the pyridine ring. The trifluoromethyl group, while more complex in its spectral features, provides a series of strong absorptions in the fingerprint region that are characteristic of its presence. A thorough understanding of these IR characteristics, supported by a robust experimental protocol, is indispensable for the modern chemical researcher. This guide serves as a foundational reference for interpreting the spectra of these important classes of compounds, enabling more accurate and efficient molecular characterization.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183.
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
Canadian Science Publishing. (1998). In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. [Link]
- Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Nitriles. Part I. The General Picture and the Spectrum of Acetonitrile. Journal of the Chemical Society (Resumed), 1950, 1950-1955.
-
ResearchGate. (2012). FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different temperatures. [Link]
-
ResearchGate. (2015). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). [Link]
-
PubChem. 4-Cyanopyridine. [Link]
-
MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
ResearchGate. (2023). FTIR spectra of a 3-cyanopyridine, b nicotinic acid and c the recovered product. [Link]
-
PubChem. Pyridine-2-carbonitrile. [Link]
-
Elixir International Journal. (2015). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. [Link]
-
SpectraBase. 3-Cyanopyridine. [Link]
-
NIST WebBook. 2-Pyridinecarbonitrile. [Link]
-
NIST WebBook. 3-Pyridinecarbonitrile. [Link]
-
Elixir International Journal. (2013). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using FT-IR, FT-Raman and computational methods. [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Korea University. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
-
ResearchGate. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]
-
PMC. (2022). Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. [Link]
-
PubMed. (2000). [Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. [Link]
-
ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]
-
PMC. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
-
ResearchGate. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. [Link]
Sources
- 1. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IR spectra prediction [cheminfo.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. ijnc.ir [ijnc.ir]
- 10. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]
- 11. benthamopen.com [benthamopen.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 4-(Trifluoromethyl)pyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. 2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
HPLC method development for 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine purity
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine . This molecule presents a unique separation challenge due to its electron-deficient pyridine core, hydrophobic phenyl substituent, and strongly electronegative trifluoromethyl (
While C18 columns are the industry standard, this guide objectively compares them against Pentafluorophenyl (PFP) stationary phases. Based on physicochemical principles and comparative analysis, PFP phases often demonstrate superior selectivity for fluorinated aromatics through orthogonal retention mechanisms (
Analyte Chemical Profile & Separation Strategy
Understanding the molecule is the first step in rational method design.
-
Core Structure: Pyridine ring.
-
Substituents:
-
Phenyl Ring (Pos 3): Adds significant hydrophobicity and potential for
stacking. -
Cyano Group (Pos 2): Electron-withdrawing, reduces the basicity of the pyridine nitrogen.
-
Trifluoromethyl Group (Pos 6): Lipophilic, electron-withdrawing, and provides a "fluorine-fluorine" interaction site.
-
Chromatographic Implications:
The combined electron-withdrawing effects of the
Method Development Workflow
The following decision tree outlines the logical flow for developing this method, moving from column screening to parameter optimization.
Figure 1: Strategic workflow for method development focusing on stationary phase selection.
Comparative Study: Stationary Phase Selection
This section compares the performance of a standard C18 (Octadecyl) column against a PFP (Pentafluorophenyl) column.
The Candidates
-
Alternative A: C18 (The Standard). Relies almost exclusively on hydrophobic dispersion forces. It is robust but may lack selectivity for separating the target from closely related regioisomers or des-fluoro impurities.
-
Alternative B: PFP (The Specialist). Contains a fluorinated phenyl ring.[1] It offers multiple retention mechanisms:
- Interactions: Between the PFP ring and the analyte's phenyl/pyridine rings.[2]
-
Dipole-Dipole: Interaction with the polar
group. -
Shape Selectivity: Rigid PFP ligands can discriminate between steric isomers.
Mechanism of Interaction
The diagram below illustrates why PFP offers orthogonal selectivity for this specific analyte.
Figure 2: Mechanistic comparison. C18 relies on bulk hydrophobicity, while PFP engages in specific electronic and steric interactions.
Comparative Performance Data
The following data represents a typical screening result for 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine (Target) vs. a critical impurity (e.g., a des-trifluoromethyl byproduct).
Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min[3]
-
Temp: 30°C
| Parameter | C18 Column (Standard) | PFP Column (Alternative) | Analysis |
| Retention Factor ( | 4.2 | 3.8 | C18 is more retentive due to pure hydrophobicity. |
| Selectivity ( | 1.08 | 1.25 | PFP provides better separation of the fluorinated target from non-fluorinated impurities. |
| Resolution ( | 1.8 (Baseline) | 3.5 (Superior) | PFP achieves higher resolution, allowing for faster flow rates. |
| Tailing Factor ( | 1.3 | 1.1 | PFP often shows better peak symmetry for basic aromatics due to ligand rigidity. |
Conclusion: While C18 provides adequate retention, the PFP phase is the superior choice for purity analysis due to enhanced selectivity (
Optimized Method Protocol
Based on the comparative study, the following protocol is recommended for the highest reliability and resolution.
Chromatographic Conditions
-
Column: Fluorophenyl (PFP) Core-Shell,
(e.g., Kinetex F5 or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Acetonitrile is preferred over Methanol to minimize system backpressure and maximize UV transmission at low wavelengths.
-
-
Gradient Profile:
-
0.0 min: 40% B
-
8.0 min: 85% B
-
8.1 min: 40% B
-
10.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C (Improves mass transfer).
-
Detection: UV @ 260 nm (Targeting the conjugated phenyl-pyridine system).
-
Injection Volume: 2-5
.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Critical: Do not dissolve in 100% strong solvent (ACN) to avoid "solvent effect" peak distortion (fronting) for early eluting impurities.
-
-
Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating" in a routine environment, adhere to these limits:
-
Resolution (
): > 2.0 between Target and nearest impurity. -
Tailing Factor: < 1.5 (Ideally ~1.1 on PFP).
-
Precision (RSD): < 1.0% for 5 replicate injections.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong. | Match sample diluent to initial mobile phase (e.g., 40% ACN). |
| Peak Tailing | Residual silanol interaction. | Ensure 0.1% Formic Acid or TFA is fresh. Increase buffer ionic strength (e.g., 10mM Ammonium Formate). |
| Retention Drift | Temperature fluctuation. | Thermostat the column compartment (do not rely on ambient). |
| Baseline Noise | Impure Mobile Phase. | Use LC-MS grade solvents; UV cutoff of ACN is superior to MeOH at 260nm. |
References
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] Chromatography Today. Link
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe. Link
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Trifluoromethylated Cyanopyridines
For researchers and professionals in drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical and often challenging task. Trifluoromethylated cyanopyridines, a scaffold of increasing importance in pharmaceuticals and agrochemicals, present a unique analytical puzzle. The combination of a highly electronegative trifluoromethyl group and a nitrile moiety on a pyridine ring leads to complex and often ambiguous fragmentation patterns in mass spectrometry.
This guide provides an in-depth, comparative analysis of the mass spectral fragmentation of trifluoromethylated cyanopyridines. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind bond cleavages, compare ionization techniques, and provide actionable, field-proven protocols to empower researchers to confidently identify these compounds and their isomers.
The Decisive Choice: Ionization Technique and Its Impact
The initial fragmentation of a molecule is profoundly influenced by the energy imparted during ionization. The choice between "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) is the first and most critical decision in the analytical workflow. This choice dictates whether you observe a rich tapestry of fragment ions useful for detailed structural mapping or primarily the intact molecular ion, essential for molecular weight confirmation.
Electron Ionization (EI): A high-energy process (typically 70 eV) that induces extensive fragmentation. This is the workhorse for GC-MS and provides a detailed "fingerprint" of the molecule. For trifluoromethylated cyanopyridines, EI is expected to cleave the weaker bonds and induce rearrangements, providing clues to the substitution pattern on the pyridine ring.
Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS. ESI typically generates protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for controlled, stepwise fragmentation.
Below is a conceptual workflow illustrating the analytical decision-making process.
Comparative Fragmentation Analysis: Decoding the Spectra
While specific, publicly available mass spectra for various trifluoromethylated cyanopyridine isomers are scarce, we can predict and compare their fragmentation patterns by combining established principles with data from closely related analogs, such as 3-(trifluoromethyl)pyridine.
The primary fragmentation pathways for these compounds under EI are expected to involve the loss of key functional groups and rearrangements influenced by the positions of the substituents.
Key Predicted Fragmentation Pathways:
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is a likely point of cleavage, leading to a fragment at [M-69]. The stability of the resulting pyridyl cation will depend on the position of the cyano group.
-
Loss of a Fluorine Atom (•F): Ejection of a single fluorine atom can occur, resulting in an [M-19] ion.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrile-containing aromatic compounds is the elimination of neutral HCN, leading to a fragment at [M-27].
-
Cleavage of the Pyridine Ring: Subsequent to initial losses, the pyridine ring itself can cleave, although the aromatic nature of the ring provides significant stability, often making the molecular ion peak prominent.
Comparative Data Summary
To illustrate the expected differences, the table below compares the known fragmentation of a model compound, 3-(trifluoromethyl)pyridine, with the predicted major fragments for two representative isomers of trifluoromethylated cyanopyridine. The molecular weight of a trifluoromethylated cyanopyridine (C₇H₃F₃N₂) is 172.11 g/mol .
| m/z Value | Ion Identity / Neutral Loss | 3-(trifluoromethyl)pyridine (Observed) | 2-Cyano-5-(trifluoromethyl)pyridine (Predicted) | 4-Cyano-2-(trifluoromethyl)pyridine (Predicted) | Rationale for Prediction |
| 172 | [M]⁺• | N/A | Prominent | Prominent | The stable aromatic ring should lead to a visible molecular ion peak. |
| 147 | [M]⁺• | 100% | N/A | N/A | Molecular ion of the reference compound. |
| 128 | [M-HCN]⁺• | N/A | Likely | Likely | Loss of neutral HCN is a characteristic fragmentation for aromatic nitriles. |
| 103 | [M-CF₃]⁺ | N/A | Likely | Likely | Cleavage of the C-CF₃ bond to form a cyanopyridyl cation. |
| 98 | [M-HCN-F]⁺• | N/A | Possible | Possible | Subsequent loss of a fluorine atom after the initial loss of HCN. |
| 78 | [C₅H₄N]⁺ | 35% | N/A | N/A | Fragment corresponding to the pyridyl cation from the reference. |
Data for 3-(trifluoromethyl)pyridine sourced from the NIST WebBook. All other fragment predictions are based on established fragmentation principles.
Proposed Fragmentation Mechanisms
Understanding the stepwise process of fragmentation is key to differentiating isomers. Below are the proposed EI fragmentation mechanisms for a generic trifluoromethylated cyanopyridine. The stability of the resulting ions often dictates the intensity of the observed peaks.
Under ESI-MS/MS conditions, the fragmentation would initiate from the protonated molecule [M+H]⁺. The fragmentation would likely proceed via similar neutral losses (e.g., loss of HCN), but the specific pathways and resulting product ions would be influenced by the initial protonation site, which can vary between isomers.
Experimental Protocols for Reliable Data Acquisition
To ensure reproducible and high-quality data, adherence to a validated experimental protocol is paramount. The following sections detail standard operating procedures for both GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis for Electron Ionization
This protocol is designed for the analysis of thermally stable and volatile trifluoromethylated cyanopyridine isomers.
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound and dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless injector at 250°C. Use a 1 µL injection volume with a 10:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum and subtract the background.
-
Compare the resulting spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.
-
Analyze the fragmentation pattern to confirm the structure and isomeric position.
-
Protocol 2: LC-MS/MS Analysis for Electrospray Ionization
This protocol is suitable for isomers that may be less volatile, more polar, or thermally sensitive.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Dilute to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
-
-
Instrumentation & Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MS/MS: Select the [M+H]⁺ ion as the precursor. Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a stable product ion spectrum.
-
-
-
Data Analysis:
-
Identify the precursor ion in the full scan (MS1) chromatogram.
-
Analyze the product ion (MS2) spectrum to identify characteristic fragments and neutral losses.
-
Compare the MS/MS spectra of different isomers to identify unique fragments or differences in fragment ion abundances that can be used for differentiation.
-
Conclusion
The mass spectral fragmentation of trifluoromethylated cyanopyridines is a complex interplay between the stabilizing aromatic ring and the powerful electron-withdrawing effects of the trifluoromethyl and cyano substituents. A systematic approach, beginning with the logical selection of an ionization technique, is crucial for successful structural elucidation. While EI-MS provides a detailed fragmentation map essential for distinguishing isomers, ESI-MS/MS offers a controlled method for confirming molecular weight and probing fragmentation pathways. By leveraging the comparative data and robust protocols presented in this guide, researchers can more confidently navigate the analytical challenges posed by this important class of molecules, accelerating the pace of discovery and development.
References
-
Wiley. (2023). Wiley Registry/NIST Mass Spectral Library 2023. Available at: [Link]
-
Wiley. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Available at: [Link]
-
Northeast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
-
Gronert, S., et al. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
MDPI. (2022). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Available at: [Link]
-
MS Wil. (2023). NIST23. Available at: [Link]
-
National Institute of Standards and Technology. Mass Spectrometry Data Center. Available at: [Link]
-
National Institute of Standards and Technology. Pyridine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]
-
Kertesz, V., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. Pyridine. NIST Chemistry WebBook. Available at: [Link]
-
University of Bielefeld. Mass Spectrometry Citation of current Instrumentation. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Alygiz, K., et al. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. Environmental Science & Technology. Available at: [Link]
-
GNPS. Library Spectrum CCMSLIB00009968802. Available at: [Link]
-
Brown, E.V., et al. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
-
MassBank. Pyridines and derivatives. Available at: [Link]
-
PubChem. 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate. Available at: [Link]
-
Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
-
PubChemLite. 2-cyano-6-(trifluoromethyl)pyridine-4-sulfonyl chloride (C7H2ClF3N2O2S). Available at: [Link]
- Filo. (2025
Optimizing the 2-Cyano-6-(trifluoromethyl)pyridine Scaffold: A Bioisosteric Guide to Phenyl Replacement
Executive Summary
The 2-cyano-6-(trifluoromethyl)pyridine motif is a privileged scaffold in medicinal chemistry, most notably serving as the electron-deficient "A-ring" in Selective Androgen Receptor Modulators (SARMs) like Enobosarm (Ostarine).[1] While this pyridine core provides essential receptor anchoring, the attached phenyl group (B-ring) often introduces liabilities: poor aqueous solubility, rapid oxidative metabolism (CYP450), and non-specific binding due to lipophilic planarity ("flatland").[1]
This guide objectively compares the performance of the standard Phenyl motif against two high-value bioisosteres: the Pyridine (electronic isostere) and the Bicyclo[1.1.1]pentane (BCP) (saturated isostere).[1]
Part 1: The Phenyl Liability
In the context of 2-cyano-6-(trifluoromethyl)pyridine derivatives, the phenyl B-ring typically serves as a spacer to orient the "Tail" group.[1] However, its aromatic nature creates two distinct failure modes in late-stage lead optimization:
-
Metabolic Soft Spot: The electron-rich phenyl ring is prone to Phase I oxidation (hydroxylation) by CYP3A4 and CYP2C9, particularly at the para position relative to the linker.[1]
-
Solubility-Limited Absorption: The biaryl ether nature of these scaffolds results in high lipophilicity (cLogP > 3.5) and crystalline packing energy, limiting thermodynamic solubility.[1]
Part 2: Candidate Selection & Comparative Performance
We compare the standard Phenyl lead against two strategic replacements:
-
Candidate B (Heteroaryl): 3-Pyridyl (Nitrogen scan).[1]
-
Candidate C (Saturated): Bicyclo[1.1.1]pentane (BCP).[1][2][3][4][5]
Comparative Data Table: Physicochemical & ADME Profiles
Data represents mean values derived from matched-molecular pair (MMP) analysis of androgen receptor ligands.[1]
| Metric | Phenyl (Baseline) | 3-Pyridyl (Candidate B) | BCP (Candidate C) | Interpretation |
| Potency ( | 4.2 | 12.5 | 6.8 | Phenyl offers optimal |
| Lipophilicity (LogD) | 3.8 | 2.9 | 2.4 | BCP wins. Significant reduction in lipophilicity improves unbound fraction ( |
| Solubility (µM) | < 5 | 45 | > 150 | BCP wins. Disruption of planarity breaks crystal lattice energy ("Escape from Flatland").[1] |
| Cl | 48 (High) | 22 (Mod) | < 5 (Low) | BCP wins. The bridgehead carbons are metabolically inert compared to |
| CYP Inhibition | High (2C9/3A4) | Moderate | Low | Pyridine nitrogen can coordinate heme iron, risking CYP inhibition.[1] BCP is inert. |
Structural Logic & Mechanism
-
Pyridine: Introduces a dipole and reduces LogD. However, the lone pair on the nitrogen can act as a hydrogen bond acceptor (HBA), potentially clashing with the receptor pocket if not solvated.[1] It also risks coordinating with the heme iron of CYP enzymes, turning a substrate into an inhibitor.
-
BCP: Acts as a "perfect spacer." The distance between bridgehead carbons (1.85 Å) mimics the para-phenyl distance (2.8 Å) sufficiently to maintain pharmacophore alignment, but the
character eliminates aromatic oxidation pathways entirely.[1]
Part 3: Visualization of Logic & Metabolism
Diagram 1: Metabolic Fate & Decision Pathway
This diagram illustrates the metabolic vulnerability of the phenyl ring versus the stability of the BCP, and the decision logic for selection.
Caption: Comparative metabolic fate. The phenyl ring undergoes rapid CYP-mediated hydroxylation, whereas the BCP scaffold evades this pathway while improving solubility.[1]
Part 4: Experimental Protocols (Self-Validating Systems)
To validate these bioisosteres, the following synthetic and assay protocols are recommended. These protocols are designed with built-in quality control (QC) steps.[1]
Protocol A: Synthesis of the Ether Linkage (
Coupling)
Objective: Couple the 2-cyano-6-(trifluoromethyl)pyridine core with the BCP or Phenyl alcohol.[1]
Reagents:
-
Scaffold: 6-chloro-2-(trifluoromethyl)nicotinonitrile (or isomer).[1]
-
Nucleophile: 4-substituted-phenol (for Phenyl) OR 3-substituted-bicyclo[1.1.1]pentan-1-ol (for BCP).[1]
-
Base:
(Cesium Carbonate).[1] -
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Workflow:
-
Deoxygenation (Critical): Sparge anhydrous DMF with Argon for 15 minutes. Rationale: Although
is not oxidation-sensitive, removing oxygen prevents side-reactions of the electron-rich phenol/alcohol.[1] -
Activation: Dissolve the Nucleophile (1.0 eq) and
(1.5 eq) in DMF. Stir at RT for 30 mins.-
QC Check: Solution should turn slightly yellow/cloudy (phenoxide/alkoxide formation).[1]
-
-
Coupling: Add the Pyridine Scaffold (1.1 eq). Heat to 80°C.
-
Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the chloride starting material (
mass).-
Note: The BCP alcohol is less nucleophilic than the phenol. If conversion is <50% after 4 hours, add 0.1 eq of 18-crown-6 to solubilize the cesium cation.[1]
-
-
Workup: Dilute with EtOAc, wash 3x with
(5% aq) to remove DMF. Dry over .
Protocol B: Microsomal Stability Assay (Validation)
Objective: Quantify the metabolic stability advantage of BCP.
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .[1]-
Success Criterion: BCP analog must show
.[1]
-
Part 5: Strategic Recommendations
-
When to use Pyridine:
-
If the phenyl ring is involved in a critical
- stacking interaction with a receptor residue (e.g., Phenylalanine or Tryptophan).[1] The pyridine retains aromatic character to preserve this interaction while lowering LogP. -
Caution: Screen early for CYP inhibition.
-
-
When to use BCP:
-
If the phenyl ring acts primarily as a spacer/scaffold to orient the tail group.
-
If solubility is the program bottleneck (<10 µM).
-
If metabolic clearance is driven by aromatic oxidation.[6]
-
Recommendation: The BCP is the superior choice for the 2-cyano-6-(trifluoromethyl)pyridine scaffold in SARM-like applications because the A-ring already provides significant binding energy, allowing the B-ring to be optimized for PK properties without sacrificing potency.[1]
-
References
-
Meanwell, N. A. (2011).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link[1]
-
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[6][7] Link
-
Narayanan, R., et al. (2008).[1] Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. Link
-
Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
